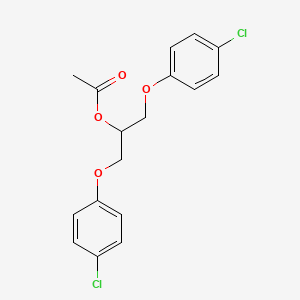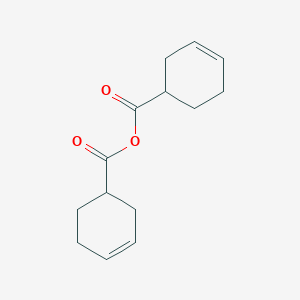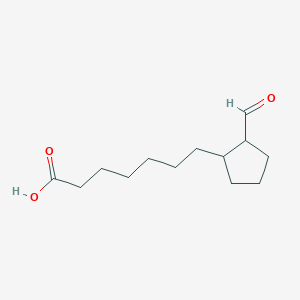
4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a tetrahydropyridine ring with four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with morpholine under specific conditions. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to yield 2,2,6,6-tetramethylpiperidine . This intermediate can then be reacted with morpholine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can undergo substitution reactions, particularly allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, reducing agents, and allylic chlorides. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
Major products formed from these reactions include hydroxylamines, allylated tertiary amines, and various amine derivatives, depending on the specific reaction pathway and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine involves its interaction with molecular targets and pathways. It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits Fenton chemistry . These actions contribute to its potential antioxidant properties and its ability to modulate reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in similar applications.
4-Hydroxy-TEMPO: A related compound used as a catalyst and chemical oxidant.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another compound with a similar structural motif.
Uniqueness
4-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine is unique due to its combined morpholine and tetrahydropyridine rings, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
36177-95-4 |
|---|---|
Molekularformel |
C13H24N2O |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
4-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)morpholine |
InChI |
InChI=1S/C13H24N2O/c1-12(2)9-11(10-13(3,4)14-12)15-5-7-16-8-6-15/h9,14H,5-8,10H2,1-4H3 |
InChI-Schlüssel |
GPRUNPBMOFLYST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(N1)(C)C)N2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


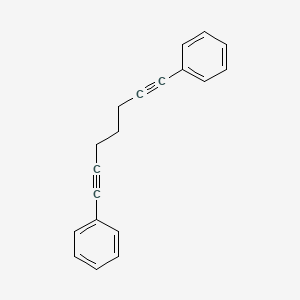
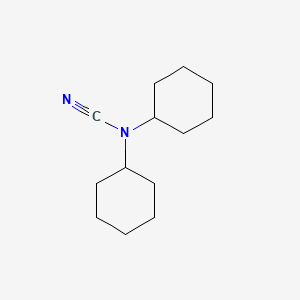
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
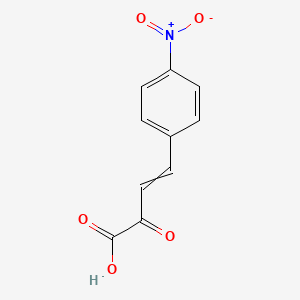
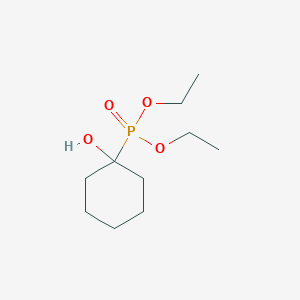
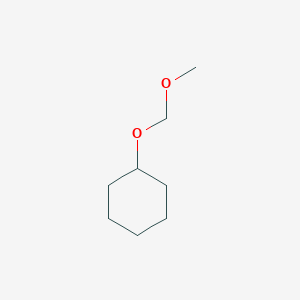

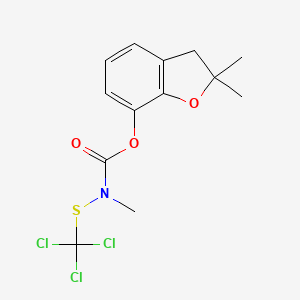
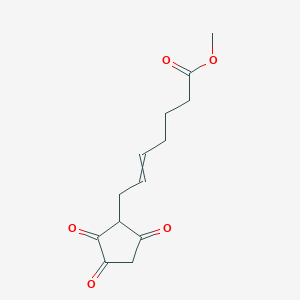
![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
